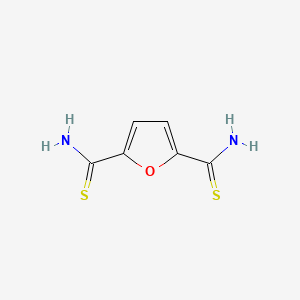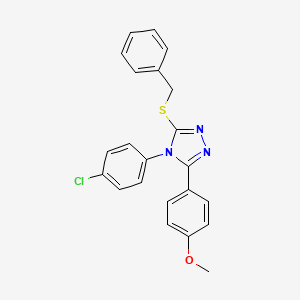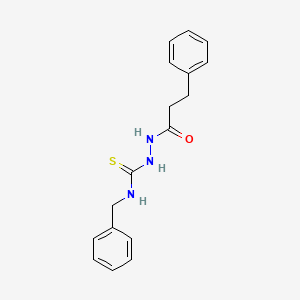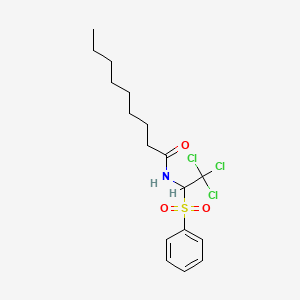![molecular formula C24H20FN5O2S B15079424 N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079424.png)
N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a triazolylsulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.
Formation of the triazole ring: The hydrazide is then reacted with a suitable phenyl isothiocyanate to form the triazole ring.
Introduction of the fluorophenyl group: The final step involves the condensation of the triazole-containing intermediate with 2-fluorobenzaldehyde under acidic or basic conditions to form the desired compound
化学反応の分析
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential biological activity suggests it could be explored for therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound may find applications in the development of new materials with specific properties
作用機序
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The triazole ring and the fluorophenyl group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
類似化合物との比較
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(4-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The presence of different substituents can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
特性
分子式 |
C24H20FN5O2S |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20FN5O2S/c1-32-20-13-11-17(12-14-20)23-28-29-24(30(23)19-8-3-2-4-9-19)33-16-22(31)27-26-15-18-7-5-6-10-21(18)25/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChIキー |
DAXPLJUSBGHBRY-CVKSISIWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4F |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B15079343.png)
![2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B15079350.png)


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15079374.png)

![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B15079392.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B15079393.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15079404.png)

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15079423.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079431.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15079450.png)
